3-(Benciloxi)picolinonitrilo

Descripción general

Descripción

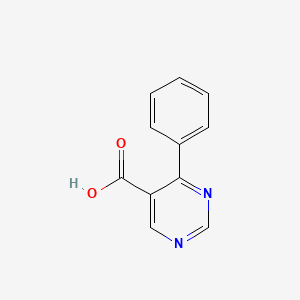

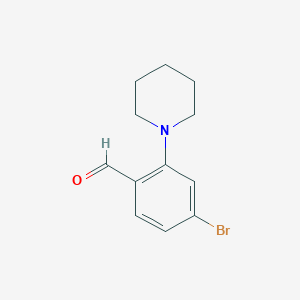

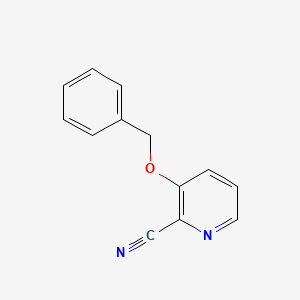

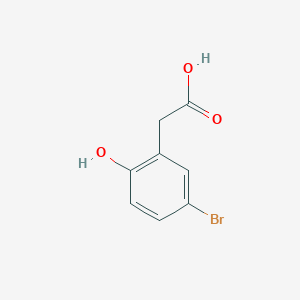

3-(Benzyloxy)picolinonitrile (3-BOPCN) is a synthetic organic compound that has been widely studied in recent years due to its wide range of applications in the scientific research field. This compound is a white crystalline solid that is soluble in ethanol, methanol, and water. It has a melting point of around 60°C and a boiling point of around 200°C. 3-BOPCN has a molecular weight of 175.21 g/mol and a molecular formula of C9H9NO2.

Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

3-(Benciloxi)picolinonitrilo: se utiliza en la síntesis de diversos compuestos farmacéuticos. Su grupo nitrilo puede actuar como un precursor versátil para la formación de amidas, ácidos y aminas, que son estructuras fundamentales en muchos fármacos. Por ejemplo, se ha implicado en la síntesis de vadadustat, un fármaco utilizado para tratar la anemia relacionada con la enfermedad renal crónica .

Ciencia de Materiales

En la ciencia de los materiales, This compound puede utilizarse para crear nuevos compuestos orgánicos con aplicaciones potenciales en dispositivos electrónicos. Su estructura aromática podría ser integral en la formación de polímeros conductores o moléculas pequeñas que se utilizan en OLED o como semiconductores .

Síntesis Química

Este compuesto sirve como bloque de construcción en la síntesis química, particularmente en la formación de moléculas orgánicas complejas. Se utiliza a menudo como material de partida para la síntesis de compuestos heterocíclicos, que son frecuentes en muchos productos naturales y fármacos sintéticos .

Química Analítica

En química analítica, los derivados de This compound podrían utilizarse como patrones o reactivos en cromatografía y espectroscopia. Estas técnicas son esenciales para el análisis cualitativo y cuantitativo de sustancias químicas .

Investigación Bioquímica

This compound: juega un papel en la investigación bioquímica como precursor de moléculas bioactivas. Se utiliza en la síntesis de compuestos que pueden inhibir enzimas o interactuar con objetivos biológicos, contribuyendo a la comprensión de las vías bioquímicas y el desarrollo de nuevas terapias .

Ciencia Ambiental

En la ciencia ambiental, This compound podría estar involucrado en el desarrollo de sensores químicos o ensayos para detectar contaminantes ambientales. Su estructura química permite modificaciones que pueden interactuar selectivamente con contaminantes específicos, lo que ayuda en los esfuerzos de monitoreo y remediación ambiental .

Mecanismo De Acción

Target of Action

3-(Benzyloxy)picolinonitrile is a chemical compound with the formula C13H10N2O It’s known to be used as an intermediate in the synthesis of other compounds , suggesting its role in various biochemical reactions.

Mode of Action

Compounds similar to it have been used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In this process, the compound may interact with its targets through oxidative addition and transmetalation .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura coupling reaction, in which similar compounds participate, is a key process in organic synthesis, contributing to the formation of carbon-carbon bonds .

Result of Action

As an intermediate in chemical synthesis, its primary role may be to facilitate the formation of more complex compounds .

Action Environment

The action, efficacy, and stability of 3-(Benzyloxy)picolinonitrile can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions are known to be exceptionally mild and functional group tolerant . .

Análisis Bioquímico

Biochemical Properties

3-(Benzyloxy)picolinonitrile plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to participate in nucleophilic substitution and oxidation reactions, particularly at the benzylic position . These interactions can lead to the formation of resonance-stabilized carbocations, which are crucial in many biochemical processes.

Cellular Effects

The effects of 3-(Benzyloxy)picolinonitrile on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the activity of various enzymes and proteins, thereby modulating cellular responses. For instance, it can affect the stability and function of proteins involved in cell signaling, leading to altered cellular behavior .

Molecular Mechanism

At the molecular level, 3-(Benzyloxy)picolinonitrile exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form resonance-stabilized carbocations plays a crucial role in its mechanism of action. These carbocations can interact with nucleophiles, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Benzyloxy)picolinonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(Benzyloxy)picolinonitrile can undergo degradation under certain conditions, leading to a decrease in its activity over time. This degradation can impact the compound’s effectiveness in biochemical assays and experiments .

Dosage Effects in Animal Models

The effects of 3-(Benzyloxy)picolinonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

3-(Benzyloxy)picolinonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 3-(Benzyloxy)picolinonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and effectiveness in biological systems .

Propiedades

IUPAC Name |

3-phenylmethoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTDQGOHNPADKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623991 | |

| Record name | 3-(Benzyloxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24059-90-3 | |

| Record name | 3-(Phenylmethoxy)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24059-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzyloxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)

![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)